(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
The compound “(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione” features a pyrrolidine-2,3-dione core, a five-membered lactam ring with two ketone groups. Its structure is distinguished by three key substituents:
- Position 4: A (thiophen-2-yl)hydroxymethylidene moiety, introducing aromatic and electron-rich sulfur heterocyclic character.
- Position 5: A pyridin-2-yl group, contributing π-π stacking interactions and polarity.
The synthesis likely involves condensation of a substituted aldehyde (e.g., thiophene-2-carboxaldehyde) with a pyrrolidine-2,3-dione precursor under acidic or basic conditions, followed by purification via column chromatography .
Properties
IUPAC Name |
4-hydroxy-2-pyridin-2-yl-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-18(15-7-4-10-27-15)16-17(14-6-1-2-9-22-14)23(20(26)19(16)25)12-13-5-3-8-21-11-13/h1-11,17,25H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMBINPTLUFEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by various functional groups such as hydroxyl, thiophene, and pyridine moieties, suggests significant potential for biological activity. This article explores the biological activity of this compound, highlighting its medicinal properties, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.46 g/mol. The structural features include:
- Pyrrolidine Core : A five-membered ring containing nitrogen.
- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
- Thiophene and Pyridine Moieties : Contribute to the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit significant anticancer properties. The presence of pyridine rings is often linked to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds with pyrrolidine structures demonstrate inhibition of cell proliferation in cancer models through mechanisms involving apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Properties
Compounds containing thiophene and hydroxyl groups are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.
3. Antimicrobial Activity
The compound has demonstrated activity against a range of microbial strains. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . The structure–activity relationship (SAR) analysis indicates that modifications in the substituents can significantly affect antimicrobial potency.
Case Studies
Several studies have investigated the biological activity of related compounds with structural similarities to this compound:
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Signaling Pathways : It is hypothesized that the compound interacts with key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Induction of Oxidative Stress : The presence of reactive functional groups may lead to increased oxidative stress within cells, promoting apoptosis in cancer cells.
Scientific Research Applications
Scientific Research Applications
The applications of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione span various fields:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features may allow it to interact with biological targets involved in cancer progression.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
- Antimicrobial Effects : The presence of heteroatoms and functional groups can confer antimicrobial activity, suggesting potential applications in infection control.
Biological Research
- Biochemical Probes : Due to its ability to interact with specific enzymes or receptors, this compound can serve as a biochemical probe for studying metabolic pathways.
- Mechanistic Studies : Understanding the mechanism of action can provide insights into its biological effects and potential therapeutic uses.
Material Science
The unique properties of this compound may also lead to applications in developing new materials or catalysts for industrial processes.
Case Study 1: Anticancer Activity
Research conducted on related pyrrolidine derivatives has shown promising anticancer activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating significant cytotoxicity. Further studies are needed to explore the specific mechanisms by which this compound exerts its effects on cancer cells.
Case Study 2: Anti-inflammatory Mechanisms
Studies investigating the anti-inflammatory properties of related compounds have indicated potential pathways through which these molecules modulate inflammatory responses. Similar investigations into this compound could elucidate its role in inflammation and pain management.
Case Study 3: Antimicrobial Activity
Preliminary assessments suggest that compounds with thiophene and pyridine functionalities exhibit antimicrobial properties. This compound's structure could provide a basis for further exploration into its efficacy against bacterial strains.
Comparison with Similar Compounds
Structural Analogues of Pyrrolidine-2,3-diones
Key Structural Comparisons :
- Position 1 : The target’s pyridin-3-ylmethyl group contrasts with nitrophenyl or hydroxyphenyl in analogues, offering improved solubility and reduced steric hindrance compared to bulky aryl groups.
- Position 4: The thiophene substituent introduces sulfur-based electronics, differing from methylaminoethylene (electron-donating) or acyl groups (electron-withdrawing). This may enhance redox activity or metal coordination .
Thiazolidinedione Analogues
Comparison with Target Compound :
- Core Structure : Thiazolidinediones (5-membered ring with two ketones and sulfur) differ from pyrrolidine-2,3-diones (nitrogen-containing lactam). The former are associated with hypoglycemic activity (e.g., pioglitazone), while pyrrolidine diones may target broader enzyme systems .
Pyridine-Containing Analogues
Comparison with Target Compound :
- The target’s pyridin-2-yl and pyridin-3-ylmethyl groups share synthetic pathways with bipyridine systems, such as cross-coupling reactions . However, the pyrrolidine-dione core introduces rigidity absent in linear pyridine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
